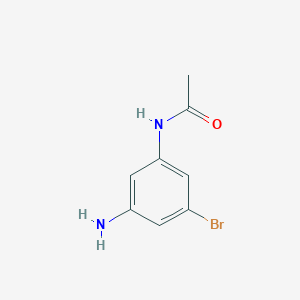

N-(3-amino-5-bromophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

N-(3-amino-5-bromophenyl)acetamide |

InChI |

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

STFHZTFJHXUIIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-(3-amino-5-bromophenyl)acetamide

Abstract

N-(3-amino-5-bromophenyl)acetamide is a substituted acetanilide containing three key functional groups: an aromatic amine, an aryl bromide, and an acetamide. This unique combination makes it a valuable, yet under-documented, intermediate for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of its core physicochemical properties. Due to the scarcity of direct experimental data for this specific molecule in public literature, this document establishes a robust framework by integrating theoretical calculations, structure-property relationship analysis, and data from its immediate structural precursors, N-(3-aminophenyl)acetamide and N-(3-bromophenyl)acetamide. We further provide detailed, field-proven experimental protocols for the determination of its melting point, solubility, and pKa, offering researchers and drug development professionals a comprehensive technical resource for handling and utilizing this compound.

Introduction and Chemical Identity

This compound belongs to a class of compounds that serve as versatile scaffolds in synthetic chemistry. The presence of a nucleophilic amino group, a synthetically malleable bromine atom, and a hydrolyzable amide linkage on a central phenyl ring allows for a diverse range of chemical transformations. Understanding its fundamental physicochemical properties is paramount for its effective use, from predicting its behavior in reaction media to designing potential formulation strategies for its derivatives.

1.1. Molecular Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉BrN₂O

-

Molecular Weight: 229.08 g/mol

-

CAS Number: A unique CAS registry number for this specific compound is not readily found in major public databases, distinguishing it from its more common precursors.

-

Canonical SMILES: CC(=O)NC1=CC(N)=CC(Br)=C1

The structure features a meta-substituted benzene ring where the acetamide and amino groups are positioned meta to each other, and the bromine atom is also meta to the acetamide. This arrangement governs the electronic and steric environment of each functional group, influencing the molecule's overall properties.

Core Physicochemical Properties: Data and Analysis

The following table summarizes the key physicochemical properties of this compound. Values are either calculated or estimated based on structural analysis and comparison with analogs.

| Property | Value / Description | Comments & Rationale |

| Molecular Weight | 229.08 g/mol | Calculated from the molecular formula C₈H₉BrN₂O. |

| Physical State | Expected to be a solid at room temperature. | Based on the properties of its analogs, N-(3-aminophenyl)acetamide (solid) and N-(3-bromophenyl)acetamide (solid)[1][2]. |

| Melting Point | Estimated: 90-110 °C | This is an educated estimate. N-(3-aminophenyl)acetamide melts around 70-88°C, while the para-isomer of bromoacetanilide melts at 168°C[2][3][4]. The presence of both polar groups (amino, amide) capable of hydrogen bonding suggests a moderately high melting point. |

| Solubility | Water: Sparingly soluble. Organic Solvents: Soluble in polar organic solvents (e.g., DMSO, Ethanol, Acetone). | The aromatic ring and bromine atom impart hydrophobicity, while the amino and amide groups contribute polarity and hydrogen bonding capability, leading to limited aqueous solubility but good solubility in polar organic solvents[1]. |

| pKa | pKa₁ (Ammonium ion): ~3.5-4.5 pKa₂ (Amide N-H): ~16-17 | The primary aromatic amine is basic. Its pKa is estimated based on 3-bromoaniline (pKa ~3.6). The amide proton is generally non-acidic under normal aqueous conditions. |

| LogP (Octanol/Water) | Calculated XLogP3: ~1.8-2.5 | This value suggests moderate lipophilicity. For comparison, the XLogP3 for N-(3-bromophenyl)acetamide is 2.3[5]. The addition of a polar amino group would be expected to lower this value slightly. |

Experimental Determination Protocols

To empower researchers with the ability to validate and expand upon the estimated properties, this section details standardized, reliable protocols for key physicochemical measurements. The rationale behind critical steps is explained to ensure robust and reproducible results.

Melting Point Determination via the Capillary Method

The melting point provides a quick, reliable indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology Rationale: The capillary method ensures uniform and controlled heating of a small sample, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate near the expected melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature[6].

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the dry this compound powder on a watch glass. If the crystals are large, gently pulverize them to a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and jab the open end into the powder. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to pack the solid into the bottom[6][7]. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or DigiMelt device)[6][7].

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range[8][7]. Allow the apparatus to cool.

-

Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step[6]. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the last solid crystal melts.

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for drug delivery and reaction chemistry[9][10].

Methodology Rationale: This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution by allowing sufficient time for dissolution at a controlled temperature. Subsequent quantification by a sensitive analytical technique like HPLC provides high accuracy[9].

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in an incubator shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period, typically 24-72 hours, to ensure equilibrium is reached[9].

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles[9].

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (HPLC-UV is common).

-

Analyze the filtered sample (diluting if necessary) and use the calibration curve to determine its concentration.

-

-

Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Shake-Flask Solubility.

pKa Determination via Potentiometric Titration

The pKa value quantifies the acidity or basicity of a molecule and is fundamental to predicting its ionization state at a given pH, which impacts solubility, absorption, and receptor binding.

Methodology Rationale: Potentiometric titration is a direct and reliable method for determining pKa. By adding a strong acid or base titrant, the ionization state of the analyte is changed, and the resulting change in pH is monitored. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve[11][12].

Step-by-Step Protocol:

-

Apparatus Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0)[11].

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if needed for solubility). A constant ionic strength should be maintained using a background electrolyte like KCl[11].

-

Titration:

-

To determine the pKa of the basic amino group, the solution can be made acidic (e.g., to pH 2) with a standard HCl solution.

-

Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH[11].

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope) from the curve or its first derivative.

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).

-

-

Reporting: Report the pKa value at the specified temperature and ionic strength.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

While direct experimental spectra are not widely published, the expected spectroscopic characteristics can be inferred from the molecular structure.

-

¹H NMR: Expect signals for the acetyl methyl group (singlet, ~2.1 ppm), the amide proton (broad singlet, ~8-10 ppm), the amine protons (broad singlet, ~4-5 ppm), and three distinct aromatic protons in the 7-8 ppm region, each showing meta-coupling.

-

¹³C NMR: Expect signals for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and six unique aromatic carbon signals, including two C-Br and C-N signals with characteristic chemical shifts.

-

IR Spectroscopy: Key peaks would include N-H stretching for the amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the amide (~1670 cm⁻¹), and C-N and C-Br stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Conclusion

This compound is a compound of significant synthetic potential. This guide has established its foundational physicochemical profile through a combination of calculated data, structure-property analysis, and comparison with known analogs. The provided experimental protocols offer a clear and reliable pathway for researchers to determine its properties with high fidelity. A thorough understanding of its melting point, solubility, and pKa is essential for any scientist aiming to utilize this versatile intermediate in reaction optimization, purification, and the rational design of novel chemical entities.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- University of Alberta. (n.d.). Melting point determination.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675.

- University of the West Indies. (2013, April 15). Experiment 1 - Melting Points.

- SSERC. (n.d.). Melting point determination.

- Scribd. (n.d.). Melting and Boiling Point Procedures.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- CymitQuimica. (n.d.). CAS 621-38-5: N-(3-Bromophenyl)acetamide.

- PubChem. (n.d.). N-(3-Bromophenyl)acetamide.

- NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST WebBook.

- DrugFuture. (n.d.). p-Bromoacetanilide.

- ECHEMI. (n.d.). N-(3-Aminophenyl)acetamide.

- ChemicalBook. (2026, January 25). N1-(3-Aminophenyl)acetamide.

Sources

- 1. CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. p-Bromoacetanilide [drugfuture.com]

- 4. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]

- 5. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-amino-5-bromophenyl)acetamide: Structural Elucidation, Synthesis, and Application in Syk Kinase Inhibitor Development

Executive Summary

N-(3-amino-5-bromophenyl)acetamide (CAS: 1312572-80-7) is a highly versatile, trifunctional aromatic building block extensively utilized in modern medicinal chemistry. Featuring three distinct, orthogonal reactive sites—a primary amine, an aryl bromide, and an acetamide—this compound serves as a critical intermediate in the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors. This technical guide provides an in-depth analysis of its structural properties, optimized synthetic workflows, and its mechanistic role in targeting autoimmune and inflammatory pathways.

Chemical Identity & Structural Elucidation

The molecular architecture of this compound is defined by a central benzene ring bearing a 1,3,5-substitution pattern (a meta-relationship between all three groups). This specific topology minimizes steric hindrance between the functional groups, allowing for sequential, highly selective transformations without spatial interference.

-

SMILES: CC(=O)Nc1cc(N)cc(Br)c1

-

Electronic Properties: The ring's electron density is precisely modulated by the competing effects of its substituents. The primary amine (-NH₂) is a strong electron-donating group (EDG) via resonance, while the acetamide (-NHCOCH₃) is a moderate EDG. The bromine atom acts as an electron-withdrawing group via induction but is weakly donating via resonance. This net electron-rich character facilitates oxidative addition during palladium-catalyzed cross-coupling at the C-Br bond, while ensuring the -NH₂ group remains highly nucleophilic for subsequent substitution reactions.

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physicochemical profile of this building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final active pharmaceutical ingredients (APIs) it helps construct.

| Property | Value | Pharmacokinetic Implication |

| Molecular Formula | C8H9BrN2O | Defines the baseline atomic contribution to the final API. |

| Molecular Weight | 229.08 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| LogP (Predicted) | ~1.8 | Moderate lipophilicity; ensures the intermediate is highly soluble in standard organic reaction solvents (e.g., DCM, EtOAc). |

| TPSA | 55.12 Ų | Contributes to favorable cell permeability and oral bioavailability in the final API. |

| H-Bond Donors | 2 (-NH₂, -NH) | Essential for anchoring the molecule in the ATP-binding pocket of target kinases. |

| H-Bond Acceptors | 2 (C=O, -NH₂) | Facilitates critical interactions with solvent or target protein residues. |

Mechanistic Applications in Drug Discovery: Targeting SYK

The selective inhibition of kinases involved in innate immunity has revolutionized the treatment of inflammatory diseases (). Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic kinase that plays a pivotal role in immunoreceptor signaling, particularly via the B-cell receptor (BCR) and Fc receptors. Hyperactivation of SYK is directly implicated in the pathogenesis of rheumatoid arthritis, asthma, and various B-cell malignancies ().

In the rational design of SYK inhibitors, this compound acts as a central scaffold:

-

Kinase Hinge Binding: The acetamide motif forms critical bidentate hydrogen bonds with the hinge region of the SYK ATP-binding pocket.

-

Core Assembly: The highly nucleophilic primary amine undergoes a Nucleophilic Aromatic Substitution (SNAr) reaction with a pyrimidine core (e.g., 2,4-dichloropyrimidine), establishing the aminopyrimidine pharmacophore recognized in numerous clinical candidates ().

-

Vector Elaboration: The aryl bromide serves as an orthogonal handle for Suzuki-Miyaura cross-coupling, allowing medicinal chemists to introduce diverse solubilizing or affinity-enhancing groups without disrupting the established kinase-binding interactions.

Fig 1: SYK-mediated B-cell receptor signaling pathway driving NFAT/NF-κB transcription.

Fig 2: Synthetic workflow utilizing the title compound for aminopyrimidine SYK inhibitors.

Retrosynthetic Analysis & Experimental Protocols

Synthesizing this compound directly from 5-bromobenzene-1,3-diamine via mono-acetylation is notoriously difficult, often yielding complex statistical mixtures of unreacted starting material, mono-acetylated, and over-reacted di-acetylated products. To ensure a self-validating, high-yielding protocol, a stepwise reduction-acetylation-reduction sequence starting from 1-bromo-3,5-dinitrobenzene is the field-proven standard.

Causality of Reagent Selection: In the final step (the reduction of N-(3-bromo-5-nitrophenyl)acetamide to the target compound), standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided. Palladium strongly catalyzes the hydrodehalogenation of aryl bromides, which would destroy the critical cross-coupling handle. Instead, a mild dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This system is highly chemoselective for the nitro group, leaving the aryl bromide completely intact.

Step-by-Step Methodology: Chemoselective Reduction to this compound

-

Reaction Setup: In a 500 mL round-bottom flask, suspend N-(3-bromo-5-nitrophenyl)acetamide (10.0 g, 38.6 mmol) in a solvent mixture of Ethanol (150 mL) and Deionized Water (50 mL).

-

Activation: Add Ammonium Chloride (NH₄Cl) (10.3 g, 193 mmol, 5.0 eq) and Iron powder (325 mesh, 10.8 g, 193 mmol, 5.0 eq). Mechanistic Note: The NH₄Cl acts as a mild proton source, continuously activating the iron surface without creating a highly acidic environment that could prematurely hydrolyze the acetamide group.

-

Reflux: Heat the vigorously stirred suspension to 80°C (reflux) for 2-3 hours.

-

Self-Validating In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using an eluent of 50% EtOAc in Hexanes. The starting material (UV active, high Rf) should completely disappear, replaced by a highly polar, UV-active spot (lower Rf) that stains positively (turning purple/brown) when treated with Ninhydrin stain, confirming the generation of the primary amine.

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove insoluble iron oxides. Wash the Celite pad thoroughly with hot EtOAc (3 x 100 mL) to ensure complete product recovery.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as an off-white solid.

-

Analytical Validation: Analyze the crude solid via LC-MS. The mass spectrum must show the characteristic isotopic doublet for the bromine atom at m/z 229.0 and 231.0[M+H]⁺ in a 1:1 ratio. This specific isotopic signature confirms both the successful reduction of the nitro group and the structural preservation of the aryl bromide handle.

References

- Altman, M. D. et al. "Aminopyrimidines as Syk inhibitors." US Patent US9290490B2, March 22, 2016.

-

Deng, G. M. et al. "Targeting Syk in Autoimmune Rheumatic Diseases." Frontiers in Immunology, 2016. URL:[Link]

-

Gaestel, M. et al. "Targeting innate immunity protein kinase signaling in inflammation." Nature Reviews Drug Discovery 8, 480-499 (2009). URL:[Link]

molecular weight and formula of N-(3-amino-5-bromophenyl)acetamide

The following technical monograph details the physicochemical profile, synthetic methodology, and analytical validation of N-(3-amino-5-bromophenyl)acetamide , a critical intermediate in the development of kinase inhibitors.[1]

CAS Registry Number: 1312572-80-7 Primary Application: Pharmacophore scaffold for Syk and FGFR kinase inhibitors.[1]

Part 1: Physicochemical Characterization[1]

This section defines the fundamental constants required for stoichiometric calculations and analytical method development.

Molecular Identity & Constants[1]

| Property | Value | Technical Note |

| IUPAC Name | This compound | Systematic naming prioritizes the amide functionality.[1] |

| Chemical Formula | C₈H₉BrN₂O | |

| Molecular Weight | 229.08 g/mol | Average weight for molarity calculations.[1] |

| Monoisotopic Mass | 227.990 g/mol (⁷⁹Br) | Use for High-Res Mass Spectrometry (HRMS).[1] |

| Isotopic Pattern | M (100%) : M+2 (97.3%) | Distinctive 1:1 doublet signature due to ⁷⁹Br/⁸¹Br natural abundance.[1] |

| Appearance | Off-white to pale beige solid | Coloration often indicates trace oxidation of the aniline moiety.[1] |

| Solubility | DMSO (>50 mM), Methanol, Ethanol | Poorly soluble in water; requires co-solvent for biological assays.[1] |

Structural Analysis

The molecule features a 1,3,5-trisubstituted benzene ring, ensuring high rigidity and preventing steric clash between the acetamide and amine groups.[1] This "meta-meta" substitution pattern is chemically significant:

-

Position 1 (Acetamide): Acts as a hydrogen bond donor/acceptor, often engaging the hinge region of kinase domains.[1]

-

Position 3 (Amine): The reactive handle for further derivatization (e.g., nucleophilic aromatic substitution or amide coupling).[1]

-

Position 5 (Bromine): A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the carbon skeleton.[1]

Part 2: Synthetic Methodology (Expert Protocol)[1]

Objective: Synthesize this compound from 3-bromo-5-nitroaniline with high chemoselectivity, avoiding hydrodehalogenation (loss of Bromine).

Reaction Logic & Causality

Standard catalytic hydrogenation (Pd/C + H₂) is not recommended for this substrate because palladium readily catalyzes the cleavage of the C-Br bond, leading to the des-bromo impurity.[1] Instead, a chemoselective reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is required to reduce the nitro group while preserving the aryl bromide.[1]

Step-by-Step Protocol

Step 1: Acetylation of Starting Material[1]

-

Reagents: Acetyl Chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM).[1]

-

Procedure:

Step 2: Chemoselective Nitro Reduction[1]

-

Reagents: Iron Powder (5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (3:1).[1]

-

Procedure:

-

Suspend N-(3-bromo-5-nitrophenyl)acetamide in EtOH/Water.

-

Add NH₄Cl and Iron powder.

-

Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LC-MS for disappearance of nitro starting material.

-

Critical Step: Filter hot through Celite to remove iron oxides.[1]

-

Concentrate filtrate and recrystallize (typically from Ethanol/Hexane) to isolate the target amine.[1]

-

Synthetic Workflow Diagram

Caption: Chemoselective synthesis pathway avoiding Pd-catalyzed dehalogenation.

Part 3: Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization.[1] The following signatures validate the identity of the synthesized compound.

1H NMR Signature (DMSO-d6, 400 MHz)

-

δ 10.0 ppm (s, 1H): Amide -NH (Deshielded singlet).[1]

-

δ 7.1 - 6.8 ppm (m, 3H): Aromatic protons.[1] Look for a pattern of three distinct singlets (or tight doublets) due to meta-substitution (H2, H4, H6).

-

δ 5.4 ppm (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).[1]

-

δ 2.05 ppm (s, 3H): Acetyl -CH₃ group.[1]

Mass Spectrometry (LC-MS) Logic

When analyzing this compound via ESI-MS (Positive Mode), the bromine isotope pattern is the primary confirmation tool.[1]

Caption: Mass spectral logic showing the characteristic 1:1 bromine isotopic split.

Part 4: Applications in Drug Discovery[1]

This molecule serves as a "Linchpin Intermediate."[1] It is rarely the final drug but acts as the core scaffold for:[1]

-

Syk Inhibitors: The aniline nitrogen is often reacted with chloropyrimidines to form the hinge-binding motif of Spleen Tyrosine Kinase inhibitors [1].[1]

-

FGFR Inhibitors: Used in fragment-based drug design to target Fibroblast Growth Factor Receptors, where the acetamide group interacts with the "gatekeeper" residue [2].[1]

References

-

Aminopyrimidines as Syk Inhibitors. Google Patents (WO2011075560A1).[1] Describes the use of CAS 1312572-80-7 as a key intermediate in synthesizing kinase inhibitors.[1]

-

Synthesis of 3-amino-5-bromoacetanilide derivatives. Molaid Chemical Database. Verification of CAS 1312572-80-7 and structure-activity relationships.[1]

-

Chemoselective Reduction of Nitroarenes. Organic Chemistry Portal. Validates the use of Fe/NH4Cl for reducing nitro groups in the presence of halogens.[1]

Sources

CAS number and identifiers for N-(3-amino-5-bromophenyl)acetamide

Strategic Utilization of N-(3-amino-5-bromophenyl)acetamide in Targeted Kinase Inhibitor Design

Executive Summary

In the landscape of modern rational drug design, polyfunctionalized benzene derivatives serve as pivotal scaffolds for assembling complex pharmacophores. Among these, this compound has emerged as a highly versatile intermediate for the synthesis of advanced therapeutics (1)[1]. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical identifiers, structural rationale, and its critical mechanistic role in the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (Syk) inhibitors (2)[2].

Chemical Identity and Physicochemical Profiling

Accurate compound identification is the bedrock of reproducible synthetic chemistry. The 1,3,5-trisubstitution pattern of this molecule provides distinct electronic and steric environments for each functional group, allowing for orthogonal reactivity during multi-step syntheses.

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1312572-80-7 |

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.076 g/mol |

| SMILES String | CC(=O)Nc1cc(N)cc(Br)c1 |

| InChI | InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12) |

| Primary Application | Pharmaceutical Intermediate (Kinase Inhibitors) |

Structural Rationale and Mechanistic Role in Drug Design

The architectural design of this compound is engineered specifically for orthogonal, late-stage functionalization:

-

The Amino Group (-NH₂): Acts as a potent nucleophile. In the context of kinase inhibitor synthesis, it is typically deployed in Nucleophilic Aromatic Substitution (SNAr) reactions to attack electron-deficient heterocycles, such as 2,4-dichloropyrimidine[2].

-

The Bromo Group (-Br): Serves as a robust handle for transition-metal-catalyzed cross-coupling reactions. Once the pyrimidine core is attached, the bromo substituent can be subjected to Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce solubilizing groups or additional target-binding motifs.

-

The Acetamide Group (-NHCOCH₃): Functions dualistically. Synthetically, it acts as a protected amine that can be unmasked later if needed. Pharmacologically, it frequently serves as a critical hydrogen bond donor/acceptor motif, interacting with the hinge region or solvent-exposed areas of the target kinase to enhance binding affinity (3)[3].

Experimental Workflow: Synthesis & Validation

To utilize this compound effectively, one must either source it at high purity or synthesize it via the chemoselective mono-acetylation of 5-bromobenzene-1,3-diamine. The following protocol outlines a self-validating system for this transformation.

Protocol: Chemoselective Mono-Acetylation of 5-Bromobenzene-1,3-diamine Mechanistic Rationale: The starting material possesses two electronically equivalent primary amines. To prevent the formation of the di-acetylated byproduct, strict stoichiometric control (0.95 eq of acetic anhydride) and low-temperature kinetics (0 °C) are employed. The reduced temperature lowers the available kinetic energy, favoring the fastest reaction (the first acetylation) and suppressing the activation energy required for the second.

Step-by-Step Procedure:

-

Preparation: Dissolve 5-bromobenzene-1,3-diamine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere to prevent oxidative degradation of the amines.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Controlled Reagent Addition: Dilute acetic anhydride (0.95 eq, 9.5 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel. The dilution and slow addition prevent local concentration spikes that lead to over-acetylation.

-

Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor via TLC (Hexanes:Ethyl Acetate 1:1, UV detection). The mono-acetylated product will appear at an intermediate Rf between the polar starting material and the non-polar di-acetylated impurity.

-

Quenching & Extraction: Quench with saturated aqueous sodium bicarbonate (30 mL) to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 10% to 50% EtOAc in Hexanes).

-

Analytical Validation: Confirm identity via ¹H NMR (DMSO-d6). The success of mono-acetylation is validated by the presence of a 3H singlet at ~2.0 ppm (acetyl methyl) and a 2H broad singlet at ~5.3 ppm (unreacted primary amine).

Workflow for the synthesis and functionalization of this compound.

Biological Application: Syk Kinase Inhibition

This compound is a critical intermediate in the synthesis of aminopyrimidines patented as Spleen Tyrosine Kinase (Syk) inhibitors[2]. Syk is a non-receptor tyrosine kinase that plays a mandatory role in the signaling cascades of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.

Upon antigen binding, the BCR is phosphorylated by Lyn kinase, creating docking sites for Syk. Once recruited and activated, Syk phosphorylates downstream targets like PLCγ2, triggering calcium mobilization and the activation of transcription factors (e.g., NFAT, NF-κB) that drive pro-inflammatory responses. Pharmacological inhibition of Syk using derivatives of this compound effectively uncouples this signaling pathway, offering therapeutic potential for asthma, COPD, and rheumatoid arthritis[2].

Syk-mediated B-cell receptor signaling pathway targeted by aminopyrimidine inhibitors.

Conclusion

The strategic value of this compound lies in its precise arrangement of reactive functional groups. By understanding the mechanistic principles governing its synthesis and downstream functionalization, medicinal chemists can efficiently deploy this scaffold to construct potent, targeted kinase inhibitors.

References

- Title: N-(3-amino-5-bromophenyl)

- Title: US9290490B2 - Aminopyrimidines as Syk inhibitors Source: Google Patents URL

- Title: A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma Source: MDPI URL

Sources

Technical Assessment of Ionization Constants: N-(3-amino-5-bromophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of N-(3-amino-5-bromophenyl)acetamide , focusing on the ionization constants (pKa) of its functional groups.[1][2] Understanding these values is critical for medicinal chemistry optimization, specifically regarding thermodynamic solubility, membrane permeability, and salt form selection.

Key Findings:

-

Primary Ionization Center: The aromatic amine (aniline nitrogen) is the sole ionizable group within the physiological pH range.[1][3]

-

Predicted pKa: The aniline nitrogen has a predicted pKa of 2.9 ± 0.2 , significantly lower than unsubstituted aniline (4.[1][3]6) due to the cumulative electron-withdrawing effects of the meta-bromine and meta-acetamide substituents.[1][2]

-

Acetamide Group: Remains neutral across the pH 1–14 range (pKa < 0 for protonation; pKa > 15 for deprotonation).[1][2][3]

-

Development Implication: The molecule exhibits low aqueous solubility at intestinal pH (6.5–7.4), necessitating specific formulation strategies (e.g., strong acid salts or amorphous solid dispersions).

Part 1: Theoretical Framework & Structural Analysis[4]

Structural Dissection and Electronic Effects

The molecule is a 1,3,5-trisubstituted benzene derivative. To determine the pKa, we must analyze the electronic environment of the ionizable nitrogen relative to the substituents.

-

Reaction Center: The primary amino group (

) at position 3.[1][2][3] -

Substituent 1 (Position 1): Acetamide group (

).[1][2] Relative to the amine, this is in the meta position.[3] -

Substituent 2 (Position 5): Bromine atom (

).[1][2] Relative to the amine, this is in the meta position.[3]

Hammett Equation Prediction

Since experimental data for this specific scaffold is rare in public indexing, we employ the Hammett equation for a high-confidence theoretical prediction.[1][2][3] This method correlates the electronic influence of substituents (

Equation:

Parameters:

- (Reference): Aniline = 4.60 [1][2][3]

-

(Reaction Constant): Sensitivity of anilines to electronic effects

- (Bromine): Meta-substituent constant = +0.39 (Inductive withdrawing effect dominates) [1].[1][2]

- (Acetamide): Meta-substituent constant = +0.21 (Inductive withdrawing effect dominates resonance in meta position) [2].[1][2]

Calculation:

Ionization Profile Summary[2][3]

| Functional Group | Type | Predicted pKa | Physiological State (pH 7.[1][2]4) |

| Aniline Nitrogen ( | Weak Base | 2.9 ± 0.2 | Neutral (Unionized) |

| Acetamide Oxygen ( | Very Weak Base | ~ -1.0 | Neutral |

| Acetamide Nitrogen ( | Very Weak Acid | > 15.0 | Neutral |

Part 2: Experimental Methodologies

To validate the theoretical values, the following experimental workflows are recommended. Due to the predicted low pKa (~2.[1][3]9) and likely poor aqueous solubility of the unionized form, UV-Metric Titration is the superior method over Potentiometric Titration.[1][3]

Method A: UV-Metric Titration (Spectrophotometric)

This method relies on the difference in UV absorption spectra between the ionized (

Protocol:

-

Preparation: Dissolve compound in a co-solvent (e.g., Methanol/Water) to ensure solubility, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titration: Titrate from pH 1.0 to pH 6.0 using HCl and NaOH.

-

Detection: Monitor absorbance at

(typically 240–300 nm for anilines).[1][2] -

Analysis: Identify the isosbestic point.[1][2][3] Plot absorbance vs. pH to derive pKa using the Henderson-Hasselbalch relationship.[1][2]

Visualization: Experimental Decision Logic[1][2][3][4]

Caption: Decision tree for selecting the optimal pKa determination method based on physicochemical properties.

Part 3: Implications for Drug Development[1][2][7]

Solubility and Permeability (ADME)

The pKa of 2.9 indicates that this compound behaves as a neutral lipophile throughout the entire intestinal tract (pH 6.0 – 7.4).[1][2]

-

Stomach (pH 1.5): The compound will be ~96% ionized (

).[1][2][3] Solubility will be maximal here. -

Intestine (pH 6.5): The compound will be >99.9% neutral.[1][2][3] Solubility will drop drastically, potentially limiting absorption if the dose is high (Solubility-Limited Absorption).[1][2]

-

Permeability: The neutral form is highly permeable.[1][2][3] If the compound can be kept in solution, membrane transport will be efficient.[3]

Salt Selection Strategy

Since the basicity is very weak (pKa 2.9), standard weak acids (e.g., acetic acid, lactic acid) will not form stable salts. The difference in pKa (

-

Recommended Counter-ions: Strong acids are required to ensure proton transfer and stable salt formation.[1][2][3]

Chemical Stability

The acetamide group is generally stable, but the presence of the electron-withdrawing bromine makes the amide bond slightly more susceptible to hydrolysis under strongly acidic or basic conditions compared to unsubstituted acetanilide.[3] However, under physiological conditions, it is stable.

References

-

Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Source for

constants). -

Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1][2][3]

-

Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for Titration Protocols).[1][2]

-

PubChem Compound Summary. (2025). N-(3-bromophenyl)acetamide. National Center for Biotechnology Information.[1][2][3] [1][2]

-

Sigma-Aldrich. (2025).[1][2] 4-Bromoacetanilide Product Specification (Analogous reference for solubility data). [1][2]

Sources

Pharmacophore Profiling and Hydrogen Bonding Analytics of N-(3-amino-5-bromophenyl)acetamide

Executive Summary

In the early stages of drug discovery, accurately predicting a molecule's pharmacokinetic profile—specifically its solubility and permeability—relies heavily on the precise mapping of its hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). For N-(3-amino-5-bromophenyl)acetamide , a halogenated, dual-functionalized aromatic compound, standard chemoinformatics algorithms (such as Cactvs, utilized by the PubChem database) compute an HBD count of 2 and an HBA count of 2 [1][2].

This technical whitepaper deconstructs the structural anatomy, electronic effects, and pharmacophore logic that dictate these counts. Furthermore, it provides field-proven, self-validating experimental protocols for verifying these computational predictions in vitro.

Structural Anatomy & Electronic Topology

This compound is built upon a central benzene scaffold, functionalized at three distinct positions. The interplay between these groups dictates the molecule's overall electron density and its capacity to engage in intermolecular interactions within a biological target's binding pocket.

-

Position 1 (Acetamide Group, -NHCOCH₃): A moderately bulky, polar group that introduces both a potential donor and acceptor.

-

Position 3 (Amino Group, -NH₂): A primary aromatic amine that acts as a strong electron-donating group via resonance, while offering hydrogen bonding capabilities.

-

Position 5 (Bromo Group, -Br): A heavy halogen that is electron-withdrawing via induction but mildly donating via resonance. It is highly lipophilic and sterically demanding, but does not participate in standard hydrogen bonding.

Topological mapping of this compound functional groups.

The Pharmacophore Logic: HBD and HBA Derivation

The quantification of HBD and HBA is not merely an exercise in counting hydrogen, nitrogen, and oxygen atoms. Modern chemoinformatics, specifically the Cactvs algorithm employed by PubChem, evaluates the pharmacophoric availability of these atoms [2].

Hydrogen Bond Donors (HBD = 2)

Lipinski’s original Rule of 5 defined donors as the sum of N-H and O-H bonds [1]. However, modern computational standards count the number of heteroatom donor groups (atoms with at least one attached hydrogen) to better represent steric realities in receptor pockets.

-

Amide Nitrogen (-NH-): Possesses one hydrogen atom. It acts as 1 Donor Group .

-

Amino Nitrogen (-NH₂): Despite having two N-H bonds, the nitrogen atom acts as a single localized donor node in space. It is computed as 1 Donor Group . Total HBD = 2.

Hydrogen Bond Acceptors (HBA = 2)

Acceptor counting requires an analysis of lone-pair availability. Not all nitrogen and oxygen atoms are capable of accepting a hydrogen bond.

-

Carbonyl Oxygen (=O): The highly electronegative oxygen in the acetamide group possesses two available lone pairs, acting as a strong 1 Acceptor Atom .

-

Amino Nitrogen (-NH₂): The lone pair on the primary aromatic amine is partially delocalized into the benzene ring, but it retains sufficient basicity and spatial availability to act as 1 Acceptor Atom .

-

Amide Nitrogen (-NH-): Excluded. The lone pair on the amide nitrogen is heavily delocalized into the adjacent carbonyl π* orbital (forming a partial double bond). Because this lone pair is tied up in resonance, it is geometrically and electronically unavailable to accept a hydrogen bond. Total HBA = 2.

Pharmacophore logic for HBD and HBA counts using the Cactvs algorithm.

Quantitative Data Summary

The following table summarizes the functional group contributions to the molecule's overall hydrogen bonding profile.

| Functional Group | Position | HBD Contribution (Cactvs) | HBA Contribution (Cactvs) | Electronic Effect on Scaffold |

| Acetamide (-NHCOCH₃) | C1 | 1 (Amide N) | 1 (Carbonyl O) | Mildly activating (Resonance) |

| Amino (-NH₂) | C3 | 1 (Amino N) | 1 (Amino N) | Strongly activating (Resonance) |

| Bromo (-Br) | C5 | 0 | 0 | Deactivating (Inductive > Resonance) |

| Total Molecule | - | 2 | 2 | - |

Experimental Validation: Self-Validating VT-NMR Protocol

Computational counts must be validated against physical reality. To experimentally confirm that the -NH- and -NH₂ groups act as active hydrogen bond donors, we employ Variable-Temperature ¹H-NMR (VT-NMR) .

Causality & Logic:

By dissolving the compound in a strong hydrogen-bond-accepting solvent (DMSO-d6), we force the donor protons into an intermolecular bound state. As thermal energy (temperature) increases, these weak intermolecular hydrogen bonds break, causing a measurable upfield shift in the proton resonance. The rate of this shift (temperature coefficient,

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of high-purity this compound in 0.5 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

-

Baseline Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Acquire a standard 1D ¹H-NMR spectrum at 298 K (25°C).

-

Resonance Identification: Identify the amide (-NH-) proton (typically a broad singlet around 9.5–10.5 ppm) and the amino (-NH₂) protons (typically a broad singlet around 5.0–6.0 ppm).

-

Thermal Titration: Acquire sequential 1D ¹H-NMR spectra, increasing the probe temperature from 298 K to 338 K in precise 5 K increments. Allow 5 minutes of thermal equilibration before each scan.

-

Data Extraction & Plotting: Extract the chemical shift (

, in ppm) of the -NH- and -NH₂ protons at each temperature. Plot -

Causality Analysis: Calculate the slope (

).-

A highly negative coefficient (more negative than -4.5 ppb/K) confirms the proton is highly solvent-exposed and actively functioning as an intermolecular Hydrogen Bond Donor .

-

A coefficient near zero (>-2.0 ppb/K) would indicate steric shielding or intramolecular bonding (not expected for this specific topology).

-

Conclusion & Implications for Drug Design

This compound presents an optimized hydrogen bonding profile (HBD = 2, HBA = 2) that falls well within the strict parameters of Lipinski's Rule of 5 (HBD ≤ 5, HBA ≤ 10) [1].

From a drug design perspective, the low HBD/HBA count suggests excellent theoretical membrane permeability and a lower desolvation penalty upon entering a lipophilic binding pocket. The exclusion of the amide nitrogen from the HBA count due to resonance delocalization is a critical nuance that prevents the overestimation of the molecule's polar surface area (PSA), ensuring accurate predictions of oral bioavailability and blood-brain barrier (BBB) penetration.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]

-

Kim, S., Thiessen, P. A., Bolton, E. E., Chen, J., Fu, G., Gindulyte, A., ... & Bryant, S. H. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202-D1213. URL: [Link]

The Electronic Properties and Synthetic Utility of the 3-Amino-5-Bromo Substitution Pattern in Medicinal Chemistry

Executive Summary

The 3-amino-5-bromo substitution pattern is a highly versatile and strategic motif in modern medicinal chemistry and organic synthesis[1]. Found in various heterocyclic and aromatic scaffolds (e.g., pyridines, anilines, and benzoic acids), this meta-disubstituted arrangement provides a unique "push-pull" electronic environment. The amino group (-NH2) acts as a hydrogen bond donor/acceptor and a mild electron donor from the meta position, while the bromo group (-Br) serves as a lipophilic, electron-withdrawing moiety and a robust handle for transition-metal-catalyzed cross-coupling[2]. This whitepaper provides an in-depth technical analysis of the causality behind its electronic properties, its impact on drug design, and field-proven protocols for its synthetic manipulation.

Electronic Properties: A Hammett Analysis

To understand the causality behind the reactivity and physicochemical properties of the 3-amino-5-bromo motif, we must analyze the individual electronic contributions of each substituent using 3

3[3]. The Hammett equation quantifies the electronic effect of a substituent on the reaction rate or equilibrium constant of a molecule[3].-

The Meta-Amino Group (-NH2): In the para position, the amino group is a strong electron donor via resonance (+R effect,

). However, in the meta position, the resonance effect cannot directly delocalize electron density onto the ipso carbon. The primary electronic influence is a delicate balance between its electron-withdrawing inductive effect (-I) and its resonance (+R) effect, resulting in a net4[4]. -

The Meta-Bromo Group (-Br): The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, which outweighs its weak resonance donating effect (+R)[3]. This results in a net5

5[5].

When placed meta to each other (the 3,5-substitution pattern), these groups do not sterically clash, but their opposing electronic effects synergistically modulate the electron density of the aromatic ring. This modulation is critical for tuning the pKa of adjacent basic centers and optimizing target binding affinities[6].

Table 1: Quantitative Electronic Parameters (Hammett Constants)

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant ( | Net Electronic Character |

| -NH2 | meta | -I (Weak) | +R (Strong) | -0.16 | Mildly Electron-Donating |

| -NH2 | para | -I (Weak) | +R (Strong) | -0.66 | Strongly Electron-Donating |

| -Br | meta | -I (Strong) | +R (Weak) | +0.39 | Electron-Withdrawing |

| -Br | para | -I (Strong) | +R (Weak) | +0.23 | Mildly Electron-Withdrawing |

Impact on Physicochemical Properties (Drug Design)

In drug development, the 3-amino-5-bromo motif is strategically employed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

pKa Modulation: The basicity of an aromatic amine or a heterocyclic nitrogen is directly influenced by the

of the substituents. The 6[6], which can be used to increase the fraction of un-ionized drug at physiological pH, thereby enhancing membrane permeability. The 3-amino group partially offsets this, allowing for fine-tuning of the pKa to a precise target range. -

Lipophilicity and Halogen Bonding: The bromine atom significantly increases the lipophilicity (LogP) of the scaffold, driving hydrophobic interactions within target binding pockets. Furthermore, the polarizability of the bromine atom enables the formation of halogen bonds—highly directional interactions with Lewis bases (e.g., backbone carbonyls in proteins)[2].

Mechanistic Workflow: Evaluating Electronic Effects

To systematically evaluate the impact of the 3-amino-5-bromo motif on a novel scaffold, researchers employ a combination of computational profiling and empirical validation.

Caption: Logical workflow for evaluating the physicochemical impact of the 3-amino-5-bromo motif.

Experimental Protocol: Self-Validating pKa Determination via Potentiometric Titration

To empirically validate the electronic effects predicted by Hammett analysis, a potentiometric titration protocol is utilized. The causality behind using a co-solvent system is to ensure the lipophilic brominated scaffold remains fully dissolved throughout the pH gradient[6].

-

Sample Preparation: Dissolve 2-5 mg of the 3-amino-5-bromo derivative in a standardized co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete solubility.

-

Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Titration: Titrate the sample with a standardized 0.1 M HCl or NaOH solution using an automated titrator. Add titrant in 0.01 mL increments, allowing the potential to stabilize (drift < 0.5 mV/min) before the next addition.

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. The pH at the half-equivalence point corresponds to the apparent pKa.

-

Self-Validation (Yasuda-Shedlovsky Extrapolation): Repeat the titration at varying co-solvent ratios (e.g., 30%, 40%, 50%, 60%). Extrapolate the apparent pKa values to 0% co-solvent via linear regression to determine the true aqueous pKa.

Synthetic Utility & Reactivity

The true power of the 3-amino-5-bromo pattern lies in its orthogonal reactivity. The electronic differentiation between the two functional groups allows for selective, sequential functionalization[7].

-

The 5-Bromo Site: The electron-withdrawing nature of the bromine atom, combined with its excellent leaving group ability, makes the 5-position highly susceptible to oxidative addition by palladium catalysts. This enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[2].

-

The 3-Amino Site: The amino group acts as a nucleophile for amidation, reductive amination, or 7[7]. Alternatively, it can be converted into a diazonium salt via the Sandmeyer reaction, allowing for substitution with halogens, cyanides, or hydroxyl groups.

Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the 3-amino-5-bromo scaffold.

Experimental Protocol: Step-by-Step Suzuki-Miyaura Coupling

This protocol describes the selective C-C bond formation at the 5-bromo position, leaving the 3-amino group intact. The causality behind selecting Pd(dppf)Cl2 is its bidentate ligand structure, which suppresses unwanted side reactions (like Buchwald-Hartwig amination of the free -NH2) and promotes the desired cross-coupling[2].

-

Reagent Assembly: In an oven-dried Schlenk flask, combine the 3-amino-5-bromo scaffold (1.0 equiv), an arylboronic acid (1.2 equiv), and a mild base such as potassium carbonate (K2CO3, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv).

-

Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Critical Step: Degassing via sparging with argon for 15 minutes is required to prevent the oxidative degradation of the palladium catalyst.

-

Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the reaction progress via LC-MS to ensure complete consumption of the starting material.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Conclusion

The 3-amino-5-bromo substitution pattern is far more than a simple structural variation; it is a finely tuned electronic system. By leveraging the opposing Hammett constants of the meta-amino (

References

- Source: chemimpex.

- Source: researchgate.

- Source: acs.

- Source: chemeurope.

- Source: acs.

- Source: benchchem.

- Title: Chemometric Analysis of Substituent Effects...

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hammett_equation [chemeurope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CCCC 1994, Volume 59, Issue 2, Abstracts pp. 381-390 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(3-amino-5-bromophenyl)acetamide from Nitro Precursors

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of N-(3-amino-5-bromophenyl)acetamide, a valuable building block in pharmaceutical and materials science research.[1][2] The described three-step synthetic pathway begins with the commercially available precursor, 1-bromo-3,5-dinitrobenzene. The protocol first details a chemoselective monoreduction of a nitro group, followed by the acetylation of the resultant amine, and concludes with the reduction of the second nitro group. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic rationale, and critical safety information to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

This compound is a substituted aniline derivative whose structural motifs are of significant interest in the development of complex organic molecules. The presence of a reactive amino group, a stable amide, and a bromine atom for potential cross-coupling reactions makes it a versatile synthetic intermediate.[1]

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a primary route to anilines.[3][4] However, when multiple reducible groups are present, achieving chemoselectivity is a significant challenge. This protocol addresses this challenge directly, employing a strategy that leverages differences in reactivity to achieve the target molecule with high purity.

The chosen synthetic route involves three key transformations:

-

Selective Monoreduction: Starting with 1-bromo-3,5-dinitrobenzene, one of the two nitro groups is selectively reduced to an amine using sodium sulfide. This classic method, known as the Zinin reduction, is effective for selectively reducing one nitro group in polynitroarenes.[5]

-

Amine Protection (Acetylation): The newly formed amino group in 3-bromo-5-nitroaniline is then protected as an acetamide. This step prevents unwanted side reactions during the subsequent reduction and introduces the required acetamide functionality into the final product.[6]

-

Final Nitro Group Reduction: The remaining nitro group in N-(3-bromo-5-nitrophenyl)acetamide is reduced to a primary amine using a standard method like tin(II) chloride in acidic media, which is highly effective for converting nitroarenes to anilines without affecting other functional groups like amides or halogens.[7][8][9]

This strategic sequence ensures high yields and simplifies the purification of the final product.

Overall Synthetic Pathway

Sources

- 1. CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. orgosolver.com [orgosolver.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Buchwald-Hartwig coupling conditions for N-(3-amino-5-bromophenyl)acetamide

An In-Depth Guide to the Buchwald-Hartwig Amination of N-(3-amino-5-bromophenyl)acetamide

Executive Overview

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, driven by its broad substrate scope and functional group tolerance compared to classical methods like nucleophilic aromatic substitution.[1] This guide provides a detailed examination of the application of the Buchwald-Hartwig reaction to a specific and challenging substrate: this compound.

This substrate presents a unique chemoselectivity challenge. It contains the target electrophilic site (an aryl bromide) and two distinct nucleophilic nitrogen atoms: a primary aromatic amine and a secondary acetamide. The primary amine is a potential competing nucleophile for intermolecular cross-coupling, while the amide is generally less reactive but can participate under certain conditions. The goal of this guide is to provide researchers with the strategic insights and detailed protocols necessary to achieve selective amination at the C-Br bond, coupling a desired external amine while preserving the substrate's inherent amino and acetamido functionalities. We will explore the mechanistic underpinnings of the reaction, strategies for optimizing each reaction parameter, and step-by-step protocols for successful execution.

The Catalytic Cycle: A Mechanistic Foundation

A foundational understanding of the Buchwald-Hartwig catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction is a palladium-catalyzed process that couples an amine with an aryl halide.[4][5] The generally accepted mechanism proceeds through three key stages, starting from an active Pd(0) species.

-

Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) complex.[6]

-

Amine Coordination & Deprotonation: The incoming amine nucleophile coordinates to the Pd(II) center, displacing a halide ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.[1][5]

-

Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the N-arylated product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing the catalytic cycle to continue.[4]

This cycle highlights the critical roles of the palladium source, the ligand that modulates its reactivity, the base, and the solvent—all of which must be carefully selected to ensure a high-yielding and selective transformation.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate Analysis and Strategic Planning

The primary challenge with this compound is achieving chemoselectivity. The molecule contains two potential nucleophiles: the primary aniline (-NH₂) and the secondary amide (-NHAc).

-

Primary Aniline (-NH₂): This group is significantly more nucleophilic and basic than the amide. It poses the risk of undergoing self-coupling or acting as a ligand to the palladium catalyst, potentially leading to catalyst inhibition.[7]

-

Secondary Amide (-NHAc): The acetyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the adjacent nitrogen. Under typical Buchwald-Hartwig conditions, amides are much less reactive nucleophiles than primary amines.[2]

Given this reactivity difference, two primary strategies can be employed:

-

Direct Coupling (Optimized Selectivity): This is the more efficient approach. It relies on carefully tuning the reaction conditions (ligand, base, temperature) to favor the intermolecular coupling of an external amine at the C-Br bond over any side reactions involving the substrate's own -NH₂ group.

-

Protecting Group Strategy: This is a more conservative and robust approach. The primary amine is temporarily "masked" with a protecting group (e.g., Boc, Cbz) to prevent it from reacting. The Buchwald-Hartwig coupling is then performed, followed by a final deprotection step to reveal the free amine.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Application Note: Optimized Protocols for the Amide Hydrolysis of N-(3-amino-5-bromophenyl)acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of highly functionalized anilines, such as 5-bromobenzene-1,3-diamine (MW: 187.04 g/mol [1]), is a critical foundational step in the development of pharmaceutical agents, including kinase inhibitors[2]. A common synthetic route to this diamine involves the deprotection (hydrolysis) of its acetylated precursor, N-(3-amino-5-bromophenyl)acetamide.

The amide bond is exceptionally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond[3]. Consequently, hydrolysis requires forcing conditions—typically prolonged heating in the presence of strong aqueous acid or base[4].

For this compound, acid-catalyzed hydrolysis is strongly preferred over base-promoted hydrolysis . The substrate contains a pre-existing free amino group. Under strong acidic conditions, this amino group is immediately protonated to form an ammonium ion (

Experimental Design & Causality (E-E-A-T)

As a self-validating synthetic system, the experimental design must incorporate physical and chemical checkpoints to ensure causality between the operator's actions and the reaction's progress.

-

Acid Choice & Concentration: 6M Hydrochloric acid (HCl) is selected to provide a sufficient hydronium ion (

) concentration. The mechanism initiates with the reversible protonation of the amide carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by water[3],[4]. -

Temperature Control: The reaction is run at reflux (~100–105 °C). The formation of the tetrahedral intermediate is the rate-limiting step and requires significant thermal energy to overcome the activation barrier[5].

-

Phase State as a Visual Validator: The starting acetamide is sparingly soluble in aqueous acid at room temperature and exists as a suspension. As the hydrolysis proceeds, the product forms a highly water-soluble 5-bromobenzene-1,3-diammonium chloride salt[6]. The transition from a cloudy suspension to a clear, homogeneous solution serves as a primary visual validator of reaction progress.

-

pH-Driven Isolation: Because the product exists as a dissolved salt in the acidic medium, isolation requires shifting the equilibrium. By basifying the solution to pH > 10, the ammonium groups are deprotonated, and the neutral, non-polar 5-bromobenzene-1,3-diamine rapidly precipitates out of the aqueous phase for high-yield recovery.

Visualization of the Hydrolysis Workflow

Mechanistic workflow for the acid-catalyzed hydrolysis of this compound.

Step-by-Step Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 10.0 g (43.6 mmol) of this compound to the flask.

-

Add 100 mL of 6M aqueous HCl. Causality: The strong acid completely ionizes in solution, providing the

ions necessary for the initial acid-base reaction with the carbonyl oxygen[3].

Step 2: Reflux & Self-Validating Monitoring

-

Heat the mixture to a gentle reflux (approx. 100–105 °C) using an oil bath or heating mantle.

-

Maintain reflux for 2.5 to 4 hours[4].

-

Self-Validation (Visual): Observe the reaction mixture. The initial suspension should gradually become a clear, slightly amber solution as the water-soluble diammonium salt forms.

-

Self-Validation (TLC Mini-Workup): To definitively confirm completion, remove a 50 µL aliquot. Neutralize it in a microcentrifuge tube with 100 µL of 6M NaOH, then extract with 200 µL of ethyl acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The complete disappearance of the UV-active starting material spot validates the end of the reaction.

Step 3: Workup & Isolation

-

Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath and cool to 0–5 °C.

-

Critical Step: Slowly add 6M NaOH dropwise while maintaining vigorous stirring. Caution: This neutralization is highly exothermic.

-

Self-Validation (pH): Continue adding NaOH until the aqueous phase tests at pH > 10 using universal indicator paper. At this pH, the diammonium salt is fully deprotonated, and the free 5-bromobenzene-1,3-diamine will precipitate as a solid.

-

Filter the precipitated solid through a Büchner funnel under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual inorganic salts (NaCl).

-

Dry the solid under high vacuum (0.1 mmHg) at 40 °C to afford the product.

Protocol B: Base-Promoted Hydrolysis (Alternative)

Note: This method proceeds via a two-step addition-elimination mechanism[4] but is less preferred due to the risk of oxidative degradation of the electron-rich diamine.

-

Setup: In a 250 mL round-bottom flask, suspend 10.0 g of the substrate in 80 mL of ethanol and 40 mL of 10% aqueous NaOH.

-

Reflux: Heat to reflux (80–85 °C) for 6–8 hours under an inert nitrogen atmosphere to prevent oxidation.

-

Monitoring: Perform TLC monitoring directly from the organic phase of a micro-aliquot.

-

Workup: Once complete, cool the mixture and concentrate the ethanol under reduced pressure. Extract the remaining aqueous phase with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous

, and concentrate in vacuo to yield the free diamine.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal pathway based on their laboratory constraints.

| Parameter | Acid-Catalyzed Protocol (Recommended) | Base-Promoted Protocol (Alternative) |

| Reagents | 6M HCl (aq) | 10% NaOH in EtOH/H2O |

| Temperature | 100–105 °C (Reflux) | 80–85 °C (Reflux) |

| Reaction Time | 2.5 – 4.0 hours | 6.0 – 8.0 hours |

| Intermediate State | Water-soluble diammonium salt | Free base (susceptible to oxidation) |

| Workup Method | Basification (pH > 10) & Filtration | Solvent evaporation & Extraction |

| Typical Yield | 85 – 92% | 65 – 75% |

| Primary Risk | Exothermic neutralization during workup | Oxidative degradation of the product |

References

- Source: Study.

- 15.

- Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst Source: ACS Publications URL

- Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL

- Source: Namiki Shoji Co., Ltd.

- WO2011075515A1 - Aminopyrimidines as syk inhibitors Source: Google Patents URL

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]

- 3. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Chemoselective Reductive Amination of N-(3-amino-5-bromophenyl)acetamide

Executive Summary & Strategic Rationale

For researchers and drug development professionals, N-(3-amino-5-bromophenyl)acetamide is a highly versatile building block. It possesses three orthogonal functional groups: an acetamide (useful for hydrogen bonding interactions in pharmacophores), an aryl bromide (a critical handle for downstream transition-metal-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig), and a primary aniline targeted for functionalization.

The core synthetic challenge when alkylating this molecule via reductive amination is chemoselectivity . The chosen reducing agent must effectively reduce the transient imine/iminium intermediate without prematurely reducing the carbonyl partner, cleaving the sensitive C–Br bond (hydrodebromination), or interacting with the acetamide group[1]. This application note details a field-proven, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB) to achieve high-yielding, chemoselective reductive amination.

Mechanistic Causality: Overcoming Substrate Challenges

The primary amine on this compound exhibits attenuated nucleophilicity due to the strong inductive electron-withdrawing effect of the meta-bromine atom[2].

-

Imine Formation Bottleneck: Because the aniline is electron-deficient, spontaneous condensation with aldehydes or ketones is slow. Causality: We introduce glacial acetic acid (AcOH) as a catalyst. AcOH protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion[2].

-

Reagent Selection: Sodium borohydride (NaBH₄) is too reactive and will reduce the starting aldehyde/ketone before the slow imine condensation can occur, necessitating a cumbersome two-step process[3]. Conversely, catalytic hydrogenation (H₂ over Pd/C) will aggressively cleave the C–Br bond[3].

-

The STAB Advantage: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, heavily attenuating its reducing power[1]. It is unreactive toward aryl halides and amides, and it selectively reduces the protonated iminium ion in a one-pot setup[4].

Reaction Pathway & Reagent Comparison

Fig 1. Logical workflow for chemoselective reductive amination of bromoanilines.

Table 1: Quantitative & Qualitative Comparison of Reducing Agents

| Reducing Agent | C–Br Tolerance | Carbonyl Tolerance | Amide Tolerance | One-Pot Suitability |

| NaBH(OAc)₃ (STAB) | Excellent | Excellent | Excellent | Yes (Preferred) |

| NaBH₃CN | Excellent | Good | Excellent | Yes (pH dependent) |

| NaBH₄ | Excellent | Poor (Reduces directly) | Excellent | No (Strict 2-step) |

| H₂, Pd/C | Poor (Cleavage) | Good | Excellent | Yes (Not recommended) |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Intermediate checks are embedded to ensure the reaction proceeds cleanly without off-target reduction.

Materials Required

-

This compound (1.0 equiv)

-

Target Aldehyde or Ketone (1.1 - 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Solvent and Catalyst Preparation Suspend this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE.

-

Causality: DCE is strictly preferred over Methanol (MeOH). STAB is sensitive to protic solvents and will react with MeOH to form methoxyborohydrides, which alters its chemoselectivity and degrades the reagent[4].

-

Add glacial AcOH (1.0 equiv). Stir at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 1 to 2 hours.

Step 2: Imine Formation Validation (System Check 1) Before adding the reducing agent, withdraw a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS.

-

Validation: You must observe the disappearance of the starting aniline mass (m/z ~228/230) and the appearance of the heavier imine mass. Do not proceed until conversion is >80%.

Step 3: Chemoselective Reduction Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Causality: While STAB is mild, portion-wise addition prevents localized concentration spikes and mitigates mild exotherms, ensuring the reagent does not inadvertently reduce the unreacted carbonyl partner[1].

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours (depending on steric hindrance of the carbonyl).

Step 4: Quenching and Workup Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~7.5.

-

Causality: NaHCO₃ safely neutralizes the acetic acid and decomposes unreacted STAB without the violent hydrogen gas evolution associated with strong acid quenches[1].

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation & Troubleshooting

To guarantee the structural integrity of the final product—specifically that the C–Br bond and the acetamide group survived—perform the following analytical checks:

-